9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

Catalog No.
S1768138
CAS No.
166410-34-0
M.F
C18H20N2O2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

Researchers synthesizing modified peptides or PNAs often need to introduce a terminal amine without disrupting Fmoc-based SPPS. 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate (CAS 166410-34-0) solves this with a base-labile Fmoc protecting group and a three-carbon spacer providing optimal flexibility. Key features: - Orthogonal Fmoc deprotection preserves acid-sensitive side chains. - Enables seamless conjugation of fluorophores, PEG, or bioactive groups. - Consistent quality supports reproducible PNA backbone modifications. Ready to ship globally from certified suppliers.

CAS Number

166410-34-0

Product Name

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C18H20N2O2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12,19H2,(H,20,21)

InChI Key

LRAMQBKQEYONOM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN

Synonyms

9H-fluoren-9-ylmethylN-(3-aminopropyl)carbamate;166410-34-0;AmbotzFNN1004;AC1MDQR8;Fmoc-NH(CH2)3NH2HCl;SCHEMBL1901192;CTK4D2332;ZINC2570473;LP076904;PL005340;3-Aminopropylcarbamicacid9H-fluorene-9-ylmethylester;(9H-FLUOREN-9-YL)METHYLN-(3-AMINOPROPYL)CARBAMATE;Carbamicacid,N-(3-aminopropyl)-,9H-fluoren-9-ylmethylester

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN

Purity

≥98%

Package Size

1 g, 5 g

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate (CAS 166410-34-0) is a bifunctional linker widely used in solid-phase synthesis. It features a terminal primary amine and a base-labile Fmoc protecting group. This structure is particularly suited for introducing a reactive amine onto a solid support or at the terminus of a growing polymer chain, such as in the synthesis of modified peptides or Peptide Nucleic Acids (PNAs).[1][2] The Fmoc group allows for orthogonal deprotection under mild basic conditions, which is compatible with many acid-sensitive side-chain protecting groups used in standard Fmoc-based solid-phase peptide synthesis (SPPS).[3][4]

Research Fit

Workflow Fmoc/tBu solid-phase peptide synthesis
Selection C3 spacer with free amine, HCl salt form
Use Context Peptide conjugates, modified amino acids, biomaterials

Substituting this compound is not straightforward due to the precise roles of both the linker and the protecting group in synthesis protocols. Replacing the three-carbon (propyl) spacer with a shorter two-carbon (ethyl) or longer four-carbon (butyl) analog can alter the spatial orientation and flexibility of the final construct, potentially impacting binding affinity or biological activity. Furthermore, switching from the base-labile Fmoc group to an acid-labile group like Boc necessitates a complete change in synthesis strategy, from resin choice to deprotection and cleavage reagents, as the two chemistries are orthogonal.[3] Such a change can introduce incompatibilities with other acid-sensitive moieties in the target molecule, leading to unintended side reactions and lower purity of the final product.[4]

Substitution Risk

Spacer length
C3 (1,3-diaminopropane)
C2 or C4 analogs may shift spatial separation and conjugation geometry
Salt form
Hydrochloride
Free base or hydrobromide may differ in handling stability and solubility
Protecting group
Fmoc (base-labile)
Boc or Cbz protection requires acidic deprotection, incompatible with Fmoc/tBu SPPS

Enables Compatibility with Standard Fmoc/tBu Solid-Phase Synthesis Workflows

The use of the Fmoc protecting group on this linker is critical for its integration into the most common and milder solid-phase peptide synthesis (SPPS) workflows. Fmoc/tBu chemistry uses a base (typically piperidine) for deprotection, which is orthogonal to the strong acid (typically TFA) used for final cleavage from the resin.[3] This avoids the repeated use of moderately strong acid for deprotection required in the alternative Boc/Bzl strategy, which can be harsh on sensitive sequences.[3] The Fmoc strategy is particularly advantageous for peptides containing acid-sensitive residues like tryptophan and methionine, or those prone to racemization such as histidine and cysteine.[4]

Evidence DimensionDeprotection Chemistry
Target Compound DataBase-labile Fmoc group (deprotection with piperidine)
Comparator Or BaselineBoc-N-(3-aminopropyl)carbamate (acid-labile Boc group, deprotection with TFA)
Quantified DifferenceQualitative difference in chemical orthogonality and reaction conditions (mild base vs. strong acid).
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) protocols.

This compound is the correct choice for labs standardized on Fmoc chemistry, ensuring process compatibility and protecting sensitive residues that would be compromised by a Boc-based alternative.

HPLC purity
Specification review
Target ≥99% HPLC
Comparator C2 ≥98% HPLC; C4 99–101% titration
HPLC-assured purity supports reduced byproduct risk in SPPS coupling
HPLC more discriminating than titration assay; verify lot-specific COA

Serves as a Foundational Precursor for Peptide Nucleic Acid (PNA) Monomer Synthesis

Fmoc-protected aminoalkyl compounds are key intermediates for creating the backbone of Peptide Nucleic Acids (PNAs), which are synthetic analogs of DNA/RNA with a polyamide backbone.[1][2][5] While many PNA backbones are based on N-(2-aminoethyl)glycine (AEG), the use of linkers like 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate allows for the synthesis of modified PNA monomers. These monomers can then be oligomerized using standard Fmoc-based solid-phase synthesis protocols to build PNA strands.[6][7] The choice of an Fmoc-protected precursor is standard for PNA synthesis, offering a well-established route compatible with automated synthesizers.[6]

Evidence DimensionPrecursor Role in PNA Synthesis
Target Compound DataServes as a linker to introduce a primary amine for building modified PNA monomers under Fmoc chemistry.
Comparator Or BaselineN-(2-aminoethyl)glycine (AEG), the standard PNA backbone unit.
Quantified DifferenceEnables non-standard backbone modifications compared to the direct use of AEG.
ConditionsSolid-phase synthesis of PNA monomers and oligomers.

For researchers developing modified PNAs with altered spacing or functionality, this linker is a suitable starting material compatible with established Fmoc-based PNA synthesis methods.

TLC benchmark
Specification review
Novabiochem® ≥98% TLC (CMA1) in addition to ≥98% HPLC
Orthogonal purity verification supports batch consistency assessment
C2 analog lacks reported TLC specification; confirm method details
Procurement cost
Reported
~$385/g (C3)
vs $450–500/g (C2), $520–580/g (C4)
Reported cost advantage supports routine SPPS procurement
Market pricing, subject to vendor and grade
Hydrogelation
Class-level inference
DAP-modified Fmoc-Phe: rapid salt-responsive hydrogelation
Unmodified Fmoc-Phe: no comparable response
Reported C3 spacer geometry enables salt-responsive self-assembly
Specific to Fmoc-Phe-DAP derivative; verify with own construct
Flow yield
Supporting evidence
45–91%
Establishes benchmark for flow synthesis process optimization
Class-level data for aliphatic diamines; 1,3-DAP not individually specified

Terminal Functionalization in Fmoc-Based Solid-Phase Peptide Synthesis

This compound is the right choice for introducing a terminal primary amine onto a peptide chain being synthesized via an Fmoc/tBu strategy. The exposed amine, after Fmoc deprotection, serves as a handle for conjugating other molecules such as fluorophores, polyethylene glycol (PEG), or other bioactive moieties without disrupting the established synthesis workflow.[8][9]

Scaffold for Custom Peptide Nucleic Acid (PNA) Monomers

As a precursor compatible with standard Fmoc-based PNA synthesis, this linker is ideal for researchers designing novel PNA monomers with modified backbone spacing or functionality. Its use allows for systematic investigation of how linker length affects the hybridization properties and stability of PNA:DNA duplexes.[1][7]

Surface Immobilization for Biosensors and Microarrays

The compound can be used to functionalize surfaces (e.g., glass slides, gold nanoparticles) to introduce a protected amine. Following deprotection, this amine can be used to covalently attach probes like peptides, oligonucleotides, or aptamers, making it a foundational reagent in the fabrication of custom biosensors and microarrays.[9]

Application Fit

Application
Selection Property
Validation Focus
SPPS orthogonal spacer introduction
C3 spacer geometry, HPLC purity verification
Coupling completeness, steric hindrance review
Hydrogel self-assembly research
DAP-modified Fmoc scaffold
Salt-responsive gelation, reported hydrogelation
Peptide-surface immobilization
Sequential amine reactivity (Fmoc deprotection)
Surface loading efficiency, orthogonal conjugation
Flow synthesis process development
Flow-mediated Fmoc protection benchmark
Yield reproducibility, green chemistry metrics

XLogP3

2.5

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